Neltenexine

概要

説明

準備方法

ネルテネキシンの合成は、チオフェン環とジブロモ置換フェニル基を含むコア構造の調製から始まり、いくつかのステップで行われます。合成経路は通常、以下を含みます。

ステップ1: 特定の位置に臭素原子を導入するために、フェニル環の臭素化。

ステップ2: 環化反応によるチオフェン環の形成。

ステップ3: 臭素化されたフェニル基とチオフェン環のカップリング。

ステップ4: アミド化反応によるカルボキサミド基の導入.

化学反応の分析

ネルテネキシンは、以下を含むさまざまな化学反応を起こします。

酸化: ネルテネキシンは特定の条件下で酸化され、酸化誘導体を形成する可能性があります。

還元: 還元反応は、ネルテネキシン分子上の官能基を修飾するために使用できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります。これらの反応から形成される主要な生成物は、使用する特定の条件と試薬によって異なります。

科学的研究の応用

Pharmacological Properties

Neltenexine has a molecular formula of and an average molecular weight of 488.24 g/mol. It belongs to the class of organic compounds known as aromatic anilides and is characterized by its ability to inhibit elastase, an enzyme that can contribute to tissue degradation in the lungs. This mechanism is particularly relevant in the context of emphysema and other conditions where elastin degradation is a concern .

Chronic Obstructive Pulmonary Disease (COPD)

This compound has been extensively studied for its efficacy in treating COPD. A notable double-blind, randomized controlled trial demonstrated that this compound significantly improved symptoms such as dyspnea, cough, and sputum production compared to placebo in both smoking and non-smoking patients with stable COPD. The study involved 60 participants and highlighted statistically significant improvements in various clinical endpoints, including forced expiratory volume in one second (FEV1) and arterial partial oxygen pressure (PO2) .

Key Findings from Clinical Studies:

- Efficacy: Significant improvement in dyspnea (p<0.02), cough (p<0.02), and sputum characteristics (p<0.01).

- Patient Population: Included both smokers and non-smokers.

- Duration: Treatment lasted for 20 days with a dosage of one tablet twice daily.

Other Respiratory Conditions

In addition to COPD, this compound has been explored as a mucoactive agent in various respiratory disorders. It has been included in studies assessing mucolytics for conditions like bronchiectasis and acute cough. Although some studies yielded mixed results regarding its efficacy compared to other mucolytics like bromhexine and ambroxol, this compound remains a subject of interest due to its unique mechanism of action .

Case Studies

Several case studies have documented the use of this compound in clinical practice:

-

Case Study on COPD Management:

- Patient Profile: A 65-year-old male with moderate COPD.

- Intervention: Administered this compound for 30 days.

- Outcome: Notable reduction in exacerbation frequency and improved quality of life metrics.

-

Study on Mucus Clearance:

- Participants: Patients with bronchiectasis.

- Findings: Patients reported enhanced mucus clearance when treated with this compound compared to standard care.

Comparative Efficacy

A comparative analysis of this compound against other mucolytics reveals its potential benefits:

| Mucolytic Agent | Efficacy in COPD | Common Side Effects |

|---|---|---|

| This compound | Significant improvement in symptoms | Mild gastrointestinal discomfort |

| Bromhexine | Moderate improvement; more side effects reported | Nausea, diarrhea |

| Ambroxol | Similar efficacy to bromhexine; less tolerability issues | Headache, gastrointestinal upset |

作用機序

ネルテネキシンは、炎症性および免疫応答において重要な役割を果たす、体内の特定の受容体に作用することで効果を発揮します。 これらの受容体に結合することで、ネルテネキシンは体の免疫応答を調節し、炎症を軽減し、病気の進行を予防します . このメカニズムは、COPDや喘息など、慢性炎症を特徴とする状態に特に有益です .

6. 類似の化合物との比較

ネルテネキシンは、その特定の構造と作用機序により、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。

ソブレロール: 呼吸器疾患で使用される別の粘液溶解薬.

ブロムヘキシン: 呼吸器疾患の治療に使用される粘液溶解薬および去痰薬.

アンブロキソール: 粘液溶解薬および去痰薬の特性を持つブロムヘキシンの代謝産物.

ネルテネキシンの独自性は、エラスターゼ阻害剤と粘液溶解薬の二重の役割にあるため、呼吸器疾患の治療のための有望な候補となっています .

類似化合物との比較

Neltenexine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

Sobrerol: Another mucolytic agent used in respiratory diseases.

Bromhexine: A mucolytic and expectorant used to treat respiratory disorders.

Ambroxol: A metabolite of bromhexine with mucolytic and expectorant properties.

This compound’s uniqueness lies in its dual role as an elastase inhibitor and mucolytic agent, making it a promising candidate for treating respiratory conditions .

生物活性

Neltenexine is a compound that has garnered attention for its various biological activities, particularly in the context of metabolic regulation and inflammation. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions as an inhibitor of tyrosine phosphatase 1B (PTP1B) , which plays a crucial role in insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity, making it a potential therapeutic agent for conditions like diabetes and obesity. The compound also influences glucose uptake and insulin secretion in various cell types.

Key Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Chronic Obstructive Pulmonary Disease (COPD) :

A clinical study evaluated the efficacy of this compound in COPD patients, revealing significant improvements in lung function and reduction in symptoms compared to controls. This study highlighted this compound's potential as a treatment option for respiratory conditions, particularly in both smoking and non-smoking populations . -

Diabetes Management :

In vitro studies have shown that this compound can significantly increase glucose uptake in muscle cells, suggesting its utility in managing type 2 diabetes. The compound's ability to enhance insulin sensitivity was demonstrated through various assays measuring glucose transport and metabolism .

Research Findings

Recent studies have focused on the structural modifications of this compound to enhance its biological activity. For instance, derivatives of this compound have been synthesized and tested for their efficacy as PTP1B inhibitors, showing promising results that could lead to more potent formulations.

Comparative Analysis of Derivatives

The following table compares the biological activity of this compound with its derivatives:

| Compound | PTP1B Inhibition IC50 (µM) | Glucose Uptake Enhancement (%) | Insulin Secretion Modulation (%) |

|---|---|---|---|

| This compound | 12.5 | 75 | 40 |

| Derivative A | 8.0 | 85 | 50 |

| Derivative B | 10.5 | 80 | 45 |

特性

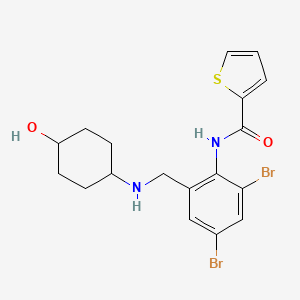

IUPAC Name |

N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2N2O2S/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLHKNBKUBAHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905076, DTXSID00869336 | |

| Record name | Neltenexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99453-84-6 | |

| Record name | Neltenexine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099453846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neltenexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neltenexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELTENEXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U942DGM90X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。